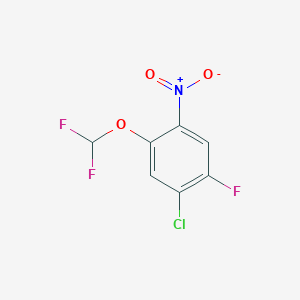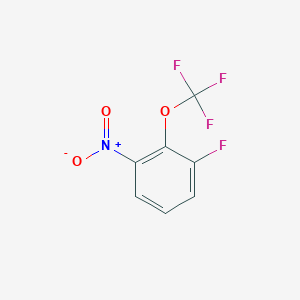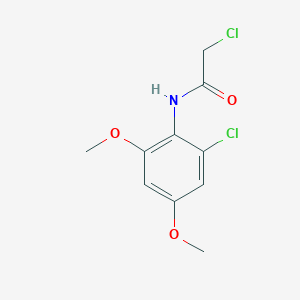
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene
Descripción general
Descripción
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene is an organic compound belonging to the class of nitroaromatics. It is a colorless liquid with a faint odor and a boiling point of about 222 °C. The compound is used in various scientific research applications, including in the synthesis of various organic molecules and as a catalyst in organic reactions. It is also used in the pharmaceutical industry for the synthesis of drugs and in the manufacture of pesticides and herbicides.
Aplicaciones Científicas De Investigación
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene has several applications in scientific research. It is used in the synthesis of various organic molecules, including drugs, pesticides, and herbicides. It is also used as a catalyst in organic reactions, such as the synthesis of polymers and other materials. Additionally, it is used in the synthesis of fluorinated organic molecules, which are important in the development of new drugs and materials.
Mecanismo De Acción
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene acts as a catalyst in organic reactions. It catalyzes the reaction of two molecules to form a new compound. The reaction involves the transfer of a chlorine atom from the this compound molecule to the other molecule, resulting in the formation of a new product.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic or cause any adverse health effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene in laboratory experiments include its low toxicity, its relatively low cost, and its ability to catalyze organic reactions. The main limitation of the compound is its low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
1-Chloro-5-(difluoromethoxy)-2-fluoro-4-nitro-benzene has many potential future applications. It could be used as a catalyst in the synthesis of new drugs or materials, or in the production of polymers and other materials. Additionally, it could be used as a starting material in the synthesis of other organic molecules. It could also be used in the production of new pesticides or herbicides, or in the synthesis of fluorinated organic molecules. Finally, it could be used in the development of new catalysts and reagents for organic reactions.
Propiedades
IUPAC Name |
1-chloro-5-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-3-1-6(15-7(10)11)5(12(13)14)2-4(3)9/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFMNQSXUCTYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)


![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)






![4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1402146.png)

